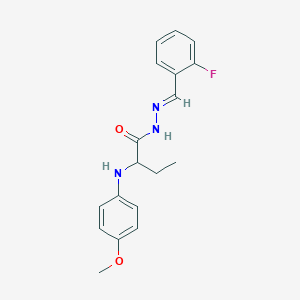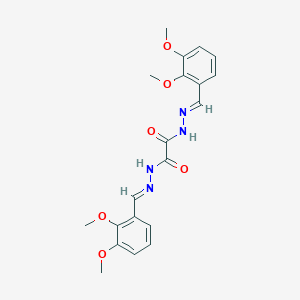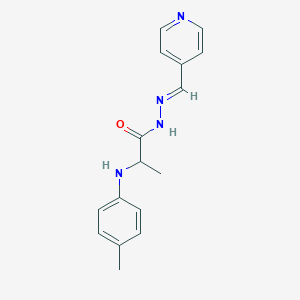![molecular formula C23H21N3O2 B515506 N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B515506.png)
N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE is a complex organic compound with the molecular formula C21H17N3O2. This compound is known for its unique structure, which includes a naphthyl group, a phenyl group, and a hydrazino group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE typically involves the reaction of 1-naphthylamine with 4-oxo-4-[2-(3-phenyl-2-propenylidene)hydrazino]butanoic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives .
科学的研究の応用
N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N1-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
Similar compounds include:
N-Phenyl-1-naphthylamine: Known for its use as a fluorescent probe and in the determination of organolithium and organomagnesium reagents.
2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide:
Uniqueness
N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H21N3O2 |
|---|---|
分子量 |
371.4g/mol |
IUPAC名 |
N-naphthalen-1-yl-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]butanediamide |
InChI |
InChI=1S/C23H21N3O2/c27-22(25-21-14-6-12-19-11-4-5-13-20(19)21)15-16-23(28)26-24-17-7-10-18-8-2-1-3-9-18/h1-14,17H,15-16H2,(H,25,27)(H,26,28)/b10-7+,24-17+ |
InChIキー |
GSTJZTIXKLVFQW-VQSRTKSSSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515423.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B515426.png)
![3-bromo-N'-[1-(4-methylphenyl)propylidene]benzohydrazide](/img/structure/B515428.png)
![METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE](/img/structure/B515430.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B515431.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B515432.png)

![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B515436.png)


![methyl 5-[(dimethylamino)carbonyl]-2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B515442.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B515443.png)
![4-bromo-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515446.png)
![Isopropyl 4-cyano-5-[(6-{[3-cyano-5-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B515447.png)
